molecular formula C14H13NO3 B1525550 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid CAS No. 1275281-11-2

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Cat. No.: B1525550
CAS No.: 1275281-11-2
M. Wt: 243.26 g/mol
InChI Key: ACFSKSIOOXUJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a chemical compound characterized by its quinoline core structure with a cyclopropylmethoxy group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The cyclopropylmethoxy group can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the quinoline core to produce different analogs.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Alkylated or aminated quinoline derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 4-(Cyclopropylmethoxy)benzaldehyde: This compound has a benzaldehyde group instead of the quinoline core.

  • 4-(Cyclopropylmethoxy)benzeneboronic acid: This compound features a boronic acid group instead of the carboxylic acid group.

These compounds differ in their functional groups and core structures, leading to different chemical properties and applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFSKSIOOXUJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.